N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
CAS No.: 919280-64-1
Cat. No.: VC2838990
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919280-64-1 |
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Molecular Formula | C12H19N3 |
Molecular Weight | 205.3 g/mol |
IUPAC Name | N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine |
Standard InChI | InChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3 |
Standard InChI Key | VMZLTORMMGHBTN-UHFFFAOYSA-N |
SMILES | CNC1CCN(CC1)CC2=CC=NC=C2 |
Canonical SMILES | CNC1CCN(CC1)CC2=CC=NC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine features a piperidine core with a methyl substituent at the piperidine nitrogen (position 1) and an aminomethylpyridine group at position 4. This compound belongs to the broader class of piperidine derivatives, which are frequently employed in drug design due to their pharmacophoric versatility . The structure contains three nitrogen atoms: one in the pyridine ring, one in the piperidine ring, and one in the secondary amine connecting the piperidine to the pyridyl group.
Physical and Chemical Properties
The compound demonstrates notable physicochemical properties that influence its behavior in biological systems. Based on structurally similar compounds, the following data table presents its key properties:
Property | Value |
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Molecular Formula | C12H19N3 |
Molecular Weight | Approximately 205.30 g/mol |
CAS Number | 416868-54-7 |
IUPAC Name | 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine |
Appearance | Likely a crystalline solid at room temperature |
Solubility | Potentially soluble in polar organic solvents; may form water-soluble salts |
Basicity | Basic compound (multiple nitrogen centers) |
The compound's basicity is primarily attributed to the nitrogen atoms present in its structure, with the pyridine nitrogen typically being less basic than the piperidine nitrogen. This property significantly impacts its solubility profile and potential interactions with biological targets.
Structural Significance in Medicinal Chemistry
Key Structural Motifs
The piperidine and pyridine rings present in N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine represent privileged structures in medicinal chemistry. The piperidine scaffold appears in numerous pharmaceutically active compounds, while pyridine moieties are common in drugs targeting various biological systems. The combination of these structural elements creates a molecule with potential for diverse pharmacological activities.
Structure-Activity Relationship Considerations
The specific arrangement of functional groups in this compound creates a unique three-dimensional structure with implications for its biological activity. The 4-position of the pyridine ring attachment is particularly noteworthy, as it differs from some similar compounds where the pyridine is attached at the 2-position. This positional difference can significantly alter the compound's interaction with biological targets due to changes in electron distribution and spatial orientation.
Comparison with Structurally Related Compounds
Relationship to Other Piperidine Derivatives
When compared to other piperidine derivatives, such as n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine described in the literature, key structural differences become apparent:
Feature | N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine | n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine |
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Pyridine Position | 4-position | 2-position |
Linking Group | Methylene (-CH₂-) | Ethyl (-CH(CH₃)-) |
Stereochemistry | None (achiral) | Potential stereocenter at ethyl linkage |
These structural differences likely result in distinct biological profiles due to alterations in spatial arrangement, electron distribution, and molecular recognition.
Comparison with N-benzyl-2-phenylpyrimidin-4-amine Derivatives
The N-benzyl-2-phenylpyrimidin-4-amine derivatives discussed in medicinal chemistry research exhibit interesting biological activities, including nanomolar inhibition of the USP1/UAF1 deubiquitinase complex . While these compounds differ significantly from N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine in their core structure, they share the concept of a nitrogen-containing heterocycle connected to an aromatic system via an amine linkage. This structural similarity suggests potential for parallel research directions.
Applications in Drug Discovery
Role in Structure-Activity Relationship Studies
The well-defined structure of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine makes it valuable for structure-activity relationship (SAR) studies. By systematically modifying specific portions of the molecule and observing the effects on biological activity, researchers can gain insights into the structural requirements for particular pharmacological effects.
Analytical Characterization
Spectroscopic Properties
The structural features of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine would be expected to produce characteristic spectroscopic signatures:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound would likely show distinctive signals for the methyl group attached to the piperidine nitrogen, the methylene linker between the pyridine and the amine, and the aromatic protons of the pyridine ring.
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Mass Spectrometry: The molecular ion peak would be expected at m/z 205, corresponding to the molecular weight, with fragmentation patterns characteristic of piperidine and pyridine structures.
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Infrared Spectroscopy: Characteristic absorption bands would be anticipated for C-N stretching vibrations, aromatic C=C stretching, and N-H stretching of the secondary amine.
Chromatographic Behavior
The compound's basic nature would influence its chromatographic behavior, potentially requiring specialized columns or mobile phase additives for optimal separation and analysis.
Future Research Directions
Structural Modifications
Several potential structural modifications could be explored to develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties:
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Substitution on the Pyridine Ring: Introduction of various functional groups (halogens, alkyl, alkoxy, etc.) at different positions of the pyridine ring could modulate electronic and steric properties.
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Modification of the Methylene Linker: Extending or shortening the linker between the pyridine and the amine, or introducing functional groups at this position, could affect the spatial arrangement and flexibility of the molecule.
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Alternative Heterocycles: Replacement of the pyridine ring with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine, quinoline) could generate compounds with different binding profiles.
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